1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring
Vorbereitungsmethoden
One common method is the radical trifluoromethylation of naphthalene derivatives using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions . Another approach involves the use of difluoromethylating reagents to introduce the difluoromethyl group onto the naphthalene ring . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to participate in various chemical reactions, including radical processes and nucleophilic substitutions . These interactions can lead to the formation of stable intermediates and products, contributing to the compound’s unique properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene can be compared with other fluorinated aromatic compounds, such as:
Trifluoromethylbenzene: Similar in structure but lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Difluoromethylbenzene: Contains the difluoromethyl group but lacks the trifluoromethyl group, leading to variations in its applications and behavior in chemical reactions.
Trifluoromethylnaphthalene: Similar to this compound but without the difluoromethyl group, affecting its overall stability and reactivity.
Eigenschaften
Molekularformel |
C12H7F5 |
---|---|
Molekulargewicht |
246.18 g/mol |
IUPAC-Name |
1-(difluoromethyl)-4-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)9-5-6-10(12(15,16)17)8-4-2-1-3-7(8)9/h1-6,11H |
InChI-Schlüssel |
LDVQSAVRTQOJJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.